5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol
Overview
Description
5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol is a useful research compound. Its molecular formula is C9H8N2OS and its molecular weight is 192.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol and its derivatives have been explored for their antibacterial activity. Studies have shown that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial activity against a range of bacteria, mold, and yeast (Tien et al., 2016). Another study confirms this, indicating that certain derivatives have shown notable activity against selected microbial species, with some compounds being particularly potent against a panel of microbes (Gul et al., 2017).
Corrosion Inhibition
The corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles, including derivatives of this compound, have been a subject of research. These compounds have demonstrated effectiveness in inhibiting corrosion of mild steel in acidic environments. The studies reveal mixed-type inhibitor behavior and suggest that these compounds form a protective layer on the metal surface, preventing corrosion (Ammal et al., 2018).
Antimicrobial and Antioxidant Properties
Several studies have synthesized and evaluated the antimicrobial and antioxidant properties of 1,3,4-oxadiazole derivatives. These compounds, including the this compound derivatives, have shown potential as broad-spectrum antimicrobial agents with remarkable antioxidant properties. This makes them candidates for applications in treating diseases such as cancer, Parkinson's, inflammatory conditions, and diabetes (Yarmohammadi et al., 2020).
Radical Scavenging and Defence System Induction
A study on 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, a related compound, demonstrated its potential in inducing endogenous defense systems and scavenging radicals, suggesting antioxidant activity. This indicates the possibility of similar activities in this compound derivatives (Shehzadi et al., 2018).
Physicochemical and Theoretical Studies
Physicochemical and theoretical studies have been conducted on 5-phenyl-1,3,4-oxadiazole-2-thiol, a compound similar to this compound. These studies involve the analysis of molecular properties and potential applications in various fields, including material science and pharmaceuticals (Romano et al., 2012).
Mechanism of Action
Target of Action
It is known that oxadiazole derivatives have shown high antibacterial potency against multidrug-resistant staphylococcus aureus . The relevant targets for this class of compounds include several cysteine and serine hydrolases .
Mode of Action
Oxadiazolones, a related class of compounds, have been shown to interact with their targets in a polypharmacological manner . This suggests that 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol may also interact with multiple targets, leading to its observed effects.
Biochemical Pathways
Given the antibacterial activity of related oxadiazole compounds, it is likely that this compound affects pathways related to bacterial growth and survival .
Result of Action
Given the antibacterial activity of related oxadiazole compounds, it is likely that this compound inhibits bacterial growth and survival .
Properties
IUPAC Name |
5-(2-methylphenyl)-3H-1,3,4-oxadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6-4-2-3-5-7(6)8-10-11-9(13)12-8/h2-5H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFIJWNVPWXSOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354469 | |
Record name | 5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2503-66-4 | |
Record name | 5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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